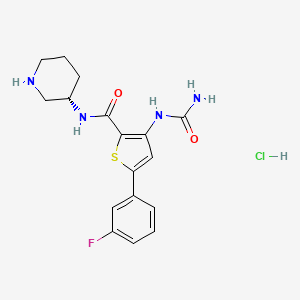
Chlorhydrate d'AZD 7762
Vue d'ensemble
Description
Le chlorhydrate d’AZD 7762 est un inhibiteur puissant et sélectif de la kinase 1 du point de contrôle (CHK1) et de la kinase 2 du point de contrôle (CHK2), qui agit en compétition avec l’ATP. Il est connu pour sa capacité à améliorer la cytotoxicité des agents dommageables à l’ADN, ce qui en fait un composé précieux dans la recherche et le traitement du cancer . La formule empirique du chlorhydrate d’AZD 7762 est C17H19FN4O2S · HCl, et sa masse moléculaire est de 398,88 .
Applications De Recherche Scientifique
Le chlorhydrate d’AZD 7762 a une large gamme d’applications en recherche scientifique, notamment :
Chimie : Il est utilisé comme composé de référence pour étudier l’inhibition de la kinase 1 du point de contrôle et de la kinase 2 du point de contrôle.
Biologie : Le composé est utilisé dans la recherche sur la régulation du cycle cellulaire et la réponse aux dommages de l’ADN.
Médecine : Le chlorhydrate d’AZD 7762 est étudié pour son potentiel à améliorer l’efficacité de la chimiothérapie et de la radiothérapie dans le traitement du cancer
Mécanisme D'action
Le chlorhydrate d’AZD 7762 exerce ses effets en inhibant la kinase 1 du point de contrôle et la kinase 2 du point de contrôle. Ces kinases jouent un rôle essentiel dans la réponse aux dommages de l’ADN et la régulation du cycle cellulaire. En inhibant ces kinases, le chlorhydrate d’AZD 7762 abroge le point de contrôle G2, conduisant à une catastrophe mitotique et à l’apoptose dans les cellules cancéreuses . Le composé inhibe également la réparation de l’ADN par recombinaison homologue, ce qui renforce encore ses effets cytotoxiques .
Composés similaires :
PF-477736 : Un autre inhibiteur de la kinase du point de contrôle avec une puissance et une sélectivité similaires.
LY2603618 : Un inhibiteur sélectif de la kinase 1 du point de contrôle.
SB-218078 : Un inhibiteur de la kinase du point de contrôle avec une structure chimique différente mais une activité biologique similaire
Unicité du chlorhydrate d’AZD 7762 : Le chlorhydrate d’AZD 7762 est unique en sa capacité à inhiber puissamment à la fois la kinase 1 du point de contrôle et la kinase 2 du point de contrôle avec une grande sélectivité. Cette double inhibition améliore son efficacité en association avec des agents dommageables à l’ADN, ce qui en fait un composé précieux dans la recherche sur le cancer .
Analyse Biochimique
Cellular Effects
The effects of (S)-5-(3-Fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide hydrochloride on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can alter the activity of key signaling molecules, leading to changes in cellular responses. Additionally, it can affect the expression of specific genes, thereby influencing protein synthesis and cellular behavior . These effects are observed in various cell types, including cancer cells, where the compound may induce apoptosis or inhibit proliferation.
Temporal Effects in Laboratory Settings
The effects of (S)-5-(3-Fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide hydrochloride change over time in laboratory settings. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. In vitro and in vivo studies have shown that the compound remains stable for extended periods, allowing for sustained biochemical and cellular effects . Over time, the compound may degrade, leading to changes in its activity and effectiveness.
Dosage Effects in Animal Models
The effects of (S)-5-(3-Fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide hydrochloride vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and cellular changes. Studies have shown that there are threshold effects, where a certain dosage is required to observe significant effects . Additionally, at very high doses, the compound may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in research and therapeutic applications.
Metabolic Pathways
(S)-5-(3-Fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide hydrochloride is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s effects on metabolic pathways can lead to changes in cellular energy production, biosynthesis, and other metabolic processes . Understanding these interactions is crucial for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of (S)-5-(3-Fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide hydrochloride within cells and tissues are essential for its activity. The compound interacts with specific transporters and binding proteins, facilitating its movement across cellular membranes and its accumulation in specific tissues . These interactions determine the compound’s localization and concentration within different cellular compartments, influencing its biochemical and cellular effects.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La préparation du chlorhydrate d’AZD 7762 implique une série de réactions chimiques. L’une des étapes clés est la réaction de couplage de Suzuki, qui sert à former la structure principale du composé . Les conditions réactionnelles impliquent généralement l’utilisation de catalyseurs au palladium et d’une base sous atmosphère inerte.
Méthodes de production industrielle : La production industrielle du chlorhydrate d’AZD 7762 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour le rendement et la pureté, afin de garantir que le produit final répond aux spécifications requises pour la recherche et l’utilisation clinique .
Analyse Des Réactions Chimiques
Types de réactions : Le chlorhydrate d’AZD 7762 subit différents types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels présents dans le composé.
Substitution : Les réactions de substitution, en particulier la substitution nucléophile, sont courantes dans la modification du chlorhydrate d’AZD 7762.
Réactifs et conditions courantes :
Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.
Réduction : Les agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont utilisés.
Substitution : Les réactifs nucléophiles comme l’azoture de sodium et le cyanure de potassium sont utilisés dans les réactions de substitution.
Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut donner des dérivés hydroxylés, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels dans la molécule .
Comparaison Avec Des Composés Similaires
PF-477736: Another checkpoint kinase inhibitor with similar potency and selectivity.
LY2603618: A selective inhibitor of checkpoint kinase 1.
SB-218078: A checkpoint kinase inhibitor with a different chemical structure but similar biological activity
Uniqueness of AZD 7762 Hydrochloride: AZD 7762 hydrochloride is unique in its ability to potently inhibit both checkpoint kinase 1 and checkpoint kinase 2 with high selectivity. This dual inhibition enhances its effectiveness in combination with DNA-damaging agents, making it a valuable compound in cancer research .
Propriétés
IUPAC Name |
3-(carbamoylamino)-5-(3-fluorophenyl)-N-[(3S)-piperidin-3-yl]thiophene-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O2S.ClH/c18-11-4-1-3-10(7-11)14-8-13(22-17(19)24)15(25-14)16(23)21-12-5-2-6-20-9-12;/h1,3-4,7-8,12,20H,2,5-6,9H2,(H,21,23)(H3,19,22,24);1H/t12-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFZBLOIXZRZEDG-YDALLXLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NC(=O)C2=C(C=C(S2)C3=CC(=CC=C3)F)NC(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CNC1)NC(=O)C2=C(C=C(S2)C3=CC(=CC=C3)F)NC(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClFN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246094-78-9 | |
| Record name | 1246094-78-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



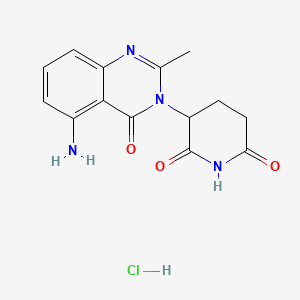
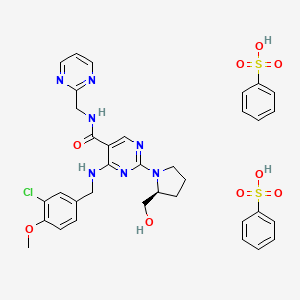
![sodium;ethylcarbamoyl-[3-[4-[(5-formyl-4-methoxy-2-phenylimidazol-1-yl)methyl]phenyl]-5-(2-methylpropyl)thiophen-2-yl]sulfonylazanide](/img/structure/B605699.png)
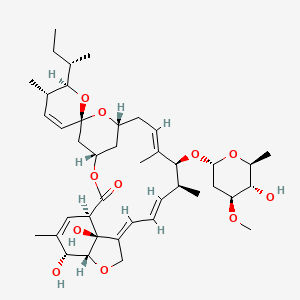
![2,8-Dimethyl-5-phenethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride](/img/structure/B605702.png)
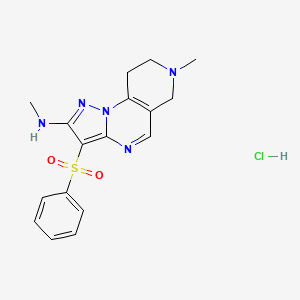
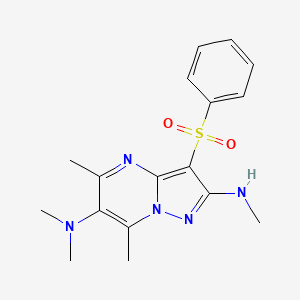
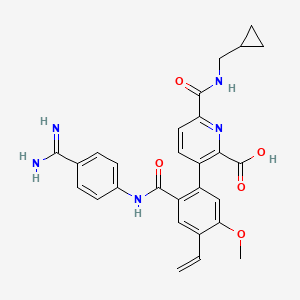
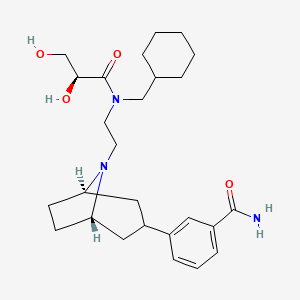
![4-[[3-[3-(1,1-difluoroethyl)-6-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carbonyl]phenyl]-difluoromethyl]-2H-phthalazin-1-one](/img/structure/B605713.png)
![trans-4-[[[6-[1-(Cyclopropylmethyl)-1,2-dihydro-2-oxo-4-pyridinyl]-2-benzothiazolyl]amino]methyl]cyclohexanecarboxylic acid](/img/structure/B605714.png)


